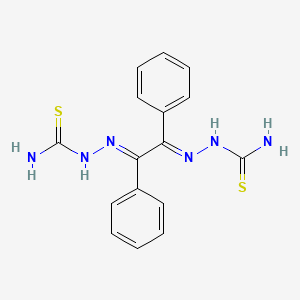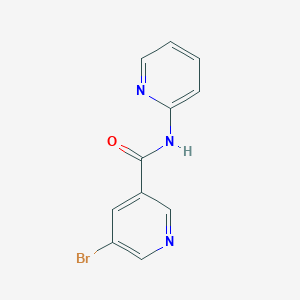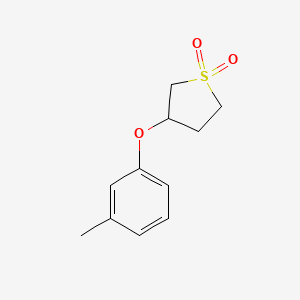
Stannane, tetrakis(1-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, tetrakis(1-methylpropyl)-, also known by its chemical formula C16H36Sn , is an organotin compound. It is characterized by the presence of four 1-methylpropyl groups attached to a central tin atom. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Stannane, tetrakis(1-methylpropyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with 1-methylpropyl magnesium bromide (C4H9MgBr) in an ether solvent. The reaction typically proceeds as follows:
SnCl4+4C4H9MgBr→Sn(C4H9)4+4MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of stannane, tetrakis(1-methylpropyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
化学反应分析
Types of Reactions: Stannane, tetrakis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the 1-methylpropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) are commonly used.
Major Products:
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the nucleophile used.
科学研究应用
Stannane, tetrakis(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of stannane, tetrakis(1-methylpropyl)- involves its ability to form stable complexes with various ligands. This property is exploited in catalysis and in the formation of organometallic compounds. The tin atom acts as a central coordination point, allowing for the formation of diverse chemical structures .
相似化合物的比较
- Stannane, tetrakis(1-methylethyl)- (C12H28Sn)
- Stannane, tetrakis(2-methylpropyl)- (C16H36Sn)
Comparison:
- Stannane, tetrakis(1-methylpropyl)- is unique due to the presence of four 1-methylpropyl groups, which provide distinct steric and electronic properties compared to other organotin compounds.
- Stannane, tetrakis(1-methylethyl)- has smaller alkyl groups, leading to different reactivity and applications.
- Stannane, tetrakis(2-methylpropyl)- has similar alkyl groups but differs in the position of the methyl group, affecting its chemical behavior and applications .
属性
CAS 编号 |
6031-41-0 |
|---|---|
分子式 |
C16H36Sn |
分子量 |
347.2 g/mol |
IUPAC 名称 |
tetra(butan-2-yl)stannane |
InChI |
InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*3H,4H2,1-2H3; |
InChI 键 |
LEOARMIFBDRUPR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Sn](C(C)CC)(C(C)CC)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



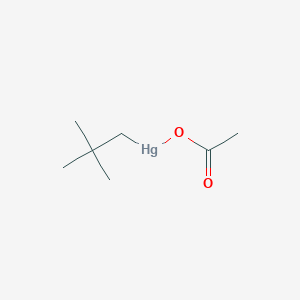



![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)
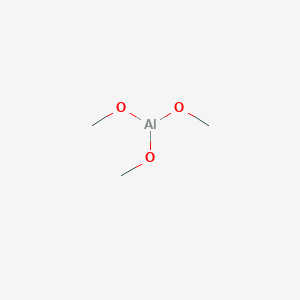
![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)
